molecular formula C7H14N2O B8706793 1-ISOPROPYL-5-METHYLPYRAZOLIDIN-3-ONE CAS No. 740741-79-1

1-ISOPROPYL-5-METHYLPYRAZOLIDIN-3-ONE

Cat. No.: B8706793
CAS No.: 740741-79-1
M. Wt: 142.20 g/mol
InChI Key: ROSMNIILOHBKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ISOPROPYL-5-METHYLPYRAZOLIDIN-3-ONE is a chemical compound belonging to the pyrazolidinone class This compound is characterized by a pyrazolidine ring substituted with a methyl group at the 5-position and an isopropyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ISOPROPYL-5-METHYLPYRAZOLIDIN-3-ONE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with ketones or aldehydes. For instance, the reaction of 1-isopropylhydrazine with 2-methyl-2-oxopropanoic acid under acidic conditions can yield the desired pyrazolidinone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-ISOPROPYL-5-METHYLPYRAZOLIDIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolidinone derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrazolidinone ring.

Scientific Research Applications

1-ISOPROPYL-5-METHYLPYRAZOLIDIN-3-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ISOPROPYL-5-METHYLPYRAZOLIDIN-3-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-phenyl-2-pyrazolin-5-one: Another pyrazolidinone derivative with different substituents.

    5-Methyl-1H-benzimidazol-2-ylpropan-1-ol: A compound with a similar structure but different functional groups.

Uniqueness

1-ISOPROPYL-5-METHYLPYRAZOLIDIN-3-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl and isopropyl group makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

740741-79-1

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

5-methyl-1-propan-2-ylpyrazolidin-3-one

InChI

InChI=1S/C7H14N2O/c1-5(2)9-6(3)4-7(10)8-9/h5-6H,4H2,1-3H3,(H,8,10)

InChI Key

ROSMNIILOHBKPL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)NN1C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

(1-Methylethyl)-5-methyl-3-pyrazolidinone monohydrochloride (150 g; 0.84 mol) is treated with saturated aqueous potassium carbonate (1.2 L) and ethyl acetate (1.0 L). The mixture is filtered and the phases are separated. The organic phase is dried with anhydrous sodium sulphate, filtered and evaporated in vacuo to yield 1-(1-methylethyl)-5-methyl-3-pyrazolidinone as a solid.
Name
(1-Methylethyl)-5-methyl-3-pyrazolidinone monohydrochloride
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.